
N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a complex organic compound with the following chemical formula:
- It consists of a central phenylene (benzene) ring connected to two identical side chains, each containing three benzamide units.
- The compound’s structure features multiple benzyl ether groups (benzyloxy) attached to the benzamide moieties.
- Due to its large size and intricate structure, it has various potential applications in both research and industry.
N,N’-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide): C80H136N2O8
.Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one common approach involves the condensation of appropriate starting materials.
Reaction Conditions: The synthesis typically occurs under mild conditions, using suitable solvents and reagents.
Industrial Production: Large-scale production methods may involve optimization of reaction conditions, purification steps, and scalability.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions, but they often involve modifications of the benzamide or phenylene portions.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.
Biology: It may serve as a probe or ligand in biological studies due to its unique structure.
Medicine: Investigations into its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound’s large size and functional groups make it useful for material science and polymer chemistry.
Mechanism of Action
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular components.
Comparison with Similar Compounds
Uniqueness: Its combination of phenylene, benzamide, and benzyloxy groups sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds may include other bis(benzamide) derivatives or phenylene-based structures.
Properties
CAS No. |
651302-10-2 |
|---|---|
Molecular Formula |
C62H52N2O8 |
Molecular Weight |
953.1 g/mol |
IUPAC Name |
3,4,5-tris(phenylmethoxy)-N-[2-[[3,4,5-tris(phenylmethoxy)benzoyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C62H52N2O8/c65-61(51-35-55(67-39-45-21-7-1-8-22-45)59(71-43-49-29-15-5-16-30-49)56(36-51)68-40-46-23-9-2-10-24-46)63-53-33-19-20-34-54(53)64-62(66)52-37-57(69-41-47-25-11-3-12-26-47)60(72-44-50-31-17-6-18-32-50)58(38-52)70-42-48-27-13-4-14-28-48/h1-38H,39-44H2,(H,63,65)(H,64,66) |
InChI Key |
GDFAUIZMLWBJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5NC(=O)C6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


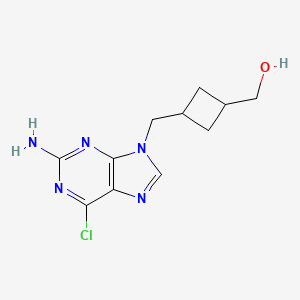
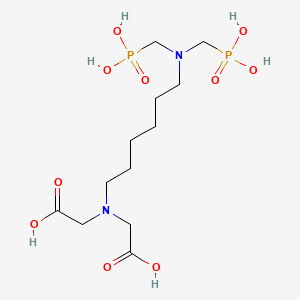
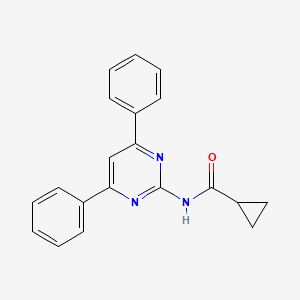
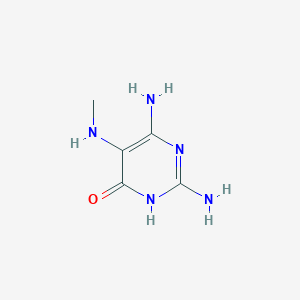
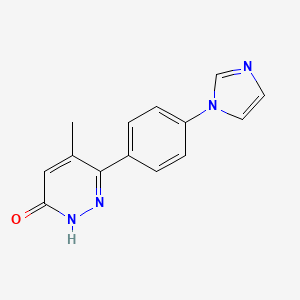
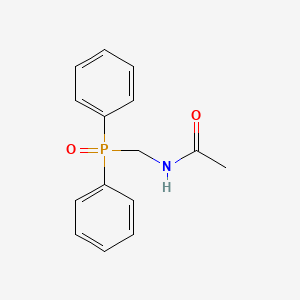
![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)


![Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate](/img/structure/B12904240.png)
![2-Bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethan-1-one](/img/structure/B12904244.png)



